molecular formula C13H15ClN4O3S2 B2866833 (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-chlorothiophen-2-yl)methanone CAS No. 1903604-70-5

(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-chlorothiophen-2-yl)methanone

Cat. No. B2866833
CAS RN: 1903604-70-5
M. Wt: 374.86
InChI Key: OUNSZJSGABONEI-UHFFFAOYSA-N
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Description

(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-chlorothiophen-2-yl)methanone is a useful research compound. Its molecular formula is C13H15ClN4O3S2 and its molecular weight is 374.86. The purity is usually 95%.
BenchChem offers high-quality (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-chlorothiophen-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-chlorothiophen-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • A novel approach to synthesizing complex molecules involving imidazole sulfonyl derivatives has been detailed, where such compounds are used as intermediates in creating potential antileukemic agents and inhibitors for specific enzymes like adenosine deaminase (Woo & Lee, 1990). This synthesis process highlights the chemical's utility in developing therapeutic agents.

  • Research on the synthesis of new sulfonated poly(ether ether ketone) polymers incorporating sulfonyl groups demonstrates the material's high selectivity and application in fuel cell technology (Li et al., 2009). These findings suggest applications in energy generation and storage, emphasizing the role of such chemical structures in advancing material sciences.

Chemical Reactions and Material Science

  • The development of an efficient, inexpensive, and shelf-stable diazotransfer reagent, imidazole-1-sulfonyl azide hydrochloride, showcases the compound's significance in facilitating the conversion of primary amines into azides and activated methylene substrates into diazo compounds (Goddard-Borger & Stick, 2007). This research underscores the compound's importance in synthetic chemistry and pharmaceutical manufacturing processes.

  • Investigations into the antitumor properties of imidazotetrazines, which involve the synthesis of novel broad-spectrum antitumor agents, highlight the potential therapeutic applications of compounds with similar chemical structures (Stevens et al., 1984). These studies contribute to the understanding of cancer treatment mechanisms and the development of new drugs.

Spectral Characterization and Docking Studies

  • Recent spectral characterization and docking studies on derivatives of thiazol and thiophene methanone, including (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone, have expanded the understanding of these compounds' antibacterial activities through molecular docking studies (Shahana & Yardily, 2020). These insights are crucial for the development of new antimicrobial agents.

properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O3S2/c14-11-3-2-10(22-11)13(19)17-4-1-5-18(7-6-17)23(20,21)12-8-15-9-16-12/h2-3,8-9H,1,4-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNSZJSGABONEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.